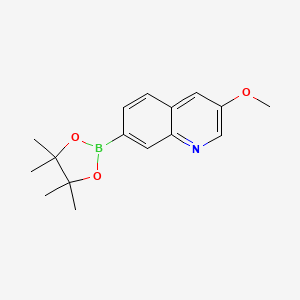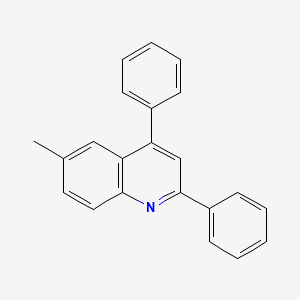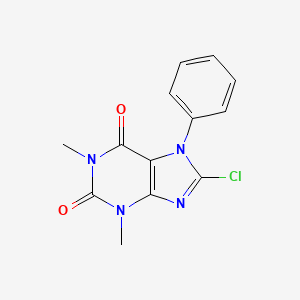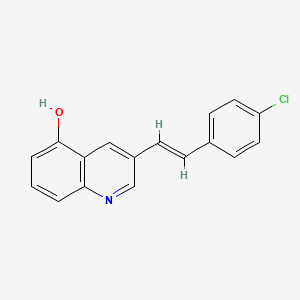
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a tetrahydroquinoline scaffold. Tetrahydroquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a 3,4-dimethoxyphenylacetaldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. Another approach is the reduction of a corresponding quinoline derivative using hydrogenation or other reducing agents .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines. Hydrogenation using palladium on carbon is a typical method.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are often used.
Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce various substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the tetrahydroquinoline ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring and is studied for its potential bioactive properties.
The uniqueness of this compound lies in its tetrahydroquinoline scaffold, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C17H20N2O2 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-8-7-11(9-17(16)21-2)15-10-13(18)12-5-3-4-6-14(12)19-15/h3-9,13,15,19H,10,18H2,1-2H3 |
Clave InChI |
QLDVOHTWZFLWFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(C3=CC=CC=C3N2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-](/img/structure/B11839652.png)




![Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate](/img/structure/B11839714.png)
![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11839718.png)
![tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11839721.png)

![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B11839739.png)
![Thieno[2,3-b]pyridine, 4-chloro-2-iodo-](/img/structure/B11839742.png)

![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)
